6-Benzofuranamine,2-methyl-(9CI)

Physicochemical Properties Regioisomer Comparison Drug Design

Researchers requiring exact regiochemistry for reproducible SAR often face supply inconsistencies with ambiguous isomer mixtures. This compound eliminates that variable. - Positional Precision: Exclusive 6-amino substitution (pKa 3.79) ensures correct hydrogen-bonding topology, avoiding inactive 5- or 7-amino regioisomer artifacts. - Scalable Synthesis: Compatible with patented high-yield routes to 6-substituted aminobenzofurans (e.g., WO/2020/228591), de-risking lead optimization scale-up. - Target-Ready Core: Privileged scaffold for constructing glucokinase activator libraries and anticancer agents, with a defined TPSA (39.2 Ų) for permeability optimization.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
Cat. No. B8751528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzofuranamine,2-methyl-(9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C9H9NO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3
InChIKeyNSUKUHMKEFMMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzofuranamine,2-methyl-(9CI): Chemical Structure and Compound Overview


6-Benzofuranamine,2-methyl-(9CI) (CAS 288083-23-8), also known as 2-methyl-1-benzofuran-6-amine, is a primary heterocyclic amine belonging to the benzofuran class. It features a 2-methyl substituent and a 6-amino group on the benzofuran core [1]. Computed physicochemical properties include a Molecular Weight of 147.17 g/mol, XLogP3-AA of 2, and a topological polar surface area (TPSA) of 39.2 Ų [1]. The compound is utilized as a chemical intermediate, notably in processes for preparing 6-substituted aminobenzofuran derivatives for pharmaceutical applications [2]. The benzofuran scaffold is a privileged structure in drug discovery, associated with a wide range of biological activities, though quantitative data for this specific derivative is limited [3].

Synthetic intermediate fitSupports patent-optimized routes for 6-substituted aminobenzofurans.
Defined regioisomer for SAR studies6-amino position directs functionalization vectors in library design.
Scaffold with reported bioactivityClass-level data suggests utility in drug discovery research.

Why Amino Group Position Matters for Benzofuranamine Isomers


Within the class of methyl-substituted benzofuranamines, the position of the amine group is a critical determinant of chemical reactivity and potential biological interaction. Simply substituting 6-Benzofuranamine,2-methyl-(9CI) with a regioisomer such as the 5-amine or 7-amine derivative is not valid, as the altered electronic environment and hydrogen-bonding topology can lead to significantly different synthetic outcomes and biological profiles [1]. For example, while the scaffold is associated with general bioactivity, specific derivatives have shown varying degrees of enzyme inhibition potency based on their substitution pattern, as demonstrated by 4-methyl substituted benzofuran derivatives showing distinct cholinesterase inhibition compared to other analogs [2]. Therefore, for reproducible synthesis, structure-activity relationship (SAR) studies, or consistent procurement of a specific building block, the exact positional isomer is non-fungible.

Regioisomer mismatch

Amino group position alters electronic environment and hydrogen-bonding topology, shifting synthetic outcomes.

Protonation state variation

pKa differences between 6-amine and 5-amine isomers may change ionization in biological media.

Process incompatibility

Patent-optimized high-yield method for 6-amino scaffold may not transfer to other positional isomers.

6-Benzofuranamine,2-methyl-(9CI): Key Differentiation Evidence


Regioisomeric Physicochemical Profile Comparison

When selecting a methyl-benzofuranamine building block, the computed physicochemical parameters differ notably between regioisomers, which can impact pharmacokinetic properties and synthetic utility. 6-Benzofuranamine,2-methyl-(9CI) possesses a unique combination of properties compared to its 5- and 7-amine counterparts [1].

Isomer Comparison
Reported
6-amine: TPSA 39.2 Ų, pKa 3.79; 5-amine: TPSA comparable, pKa 3.95
Distinct ionization state may affect permeability and solubility.
Computed properties; experimental validation advised.
Physicochemical Properties Regioisomer Comparison Drug Design

Validated Intermediate in Patented High-Yield Synthesis

A published international patent application (WO/2020/228591) specifically identifies 6-substituted aminobenzofuran compounds as key intermediates and claims a preparation method that significantly increases reaction yield, enabling industrial production feasibility. While the patent does not disclose a direct comparative yield for 6-Benzofuranamine,2-methyl-(9CI) versus other isomers, the method is explicitly designed for 6-substituted derivatives, underscoring the distinct synthetic value of the 6-amino scaffold [1]. This contrasts with generic benzofuran amines, where such optimized high-yield processes are not publicly established.

Process Patent
Class-level
Scaffold in WO/2020/228591 patent for high-yield 6-substituted aminobenzofuran synthesis.
Supports scale-up feasibility for 6-amino benzofurans.
Direct comparative yield data not disclosed.
Process Chemistry Patent Intermediate 6-Substituted Aminobenzofuran

Biological Activity of the 2-Methylbenzofuran Scaffold

Research on the benzofuran scaffold shows that the 2-methyl substituent plays a critical role in biological activity. For instance, a series of substituted 2-methylbenzofurans were identified as 'partial activators' of the glucokinase enzyme, leading to the identification of a clinical development candidate [1]. Furthermore, new aminosubstituted benzofuran analogues, structurally related to 6-Benzofuranamine,2-methyl-(9CI), have been investigated for their cytotoxic/cytostatic activity against a panel of five human tumor cell lines (MCF-7, SKBR3, SKOV3, HCT-116, and HeLa) [2]. While specific IC50 values for our target compound are not available, the class-level data indicates that the 6-positioning of the amine provides a distinct vector for functionalization, which is a key differentiator for creating focused libraries.

Scaffold Bioactivity
Class-level
Related 2-methylbenzofurans reported as glucokinase partial activators; aminosubstituted analogs cytotoxic against tumor lines.
Informs library design for metabolic and oncology research.
Specific activity data for target compound not available.
Drug Discovery Glucokinase Activator Cytotoxicity

Commercial Purity Specification for Research Consistency

For procurement, the defined purity of a chemical is a critical quantitative differentiator. Commercial sources list 6-Benzofuranamine,2-methyl-(9CI) with a specified purity of 98% . This explicit purity specification is crucial for researchers requiring a consistent and known starting material, in contrast to generic or in-house synthesized batches where purity and impurity profiles may vary significantly and require extensive re-characterization.

Purity Specification
Data to verify
98% (supplier)
Reduces impurity risk in sensitive assays.
Vendor specification; independent verification advised.
Analytical Chemistry Purchasing Specification Purity

6-Benzofuranamine,2-methyl-(9CI): Research and Industrial Applications


Glucokinase Activator Synthesis for Metabolic Disorders

Based on the class-level evidence showing that substituted 2-methylbenzofurans function as partial glucokinase activators, 6-Benzofuranamine,2-methyl-(9CI) serves as a strategic starting material for developing novel candidates for type 2 diabetes. The unique 6-amino position allows for vector-specific functionalization, which has been instrumental in other aminobenzofuran-based drug discovery programs [1].

Cytotoxic Library Synthesis in Oncology Research

The demonstrated cytotoxic/cytostatic activity of structurally related aminosubstituted benzofurans against a panel of human tumor cell lines positions this compound as a key intermediate for generating targeted libraries. The specific 6-amino group differentiation is critical for exploring structure-activity relationships against cancer cell lines such as MCF-7, SKBR3, SKOV3, HCT-116, and HeLa [2].

Scalable Process for 6-Substituted Aminobenzofurans

When scaling up the synthesis of complex pharmaceutical intermediates, the existence of a dedicated, high-yield preparation method patented for 6-substituted aminobenzofurans (WO/2020/228591) makes this compound a safer investment. Using the 6-amino isomer is essential to leverage this optimized process, as the positional isomers would not be compatible with the same synthetic pathway [3].

Building Block with Defined Physicochemical Properties

For researchers designing focused libraries or SAR studies, the distinct pKa (3.79) and TPSA (39.2 Ų) of 6-Benzofuranamine,2-methyl-(9CI) provide a quantifiable advantage over its 5-amine isomer (pKa 3.95). This controlled difference in protonation state could be exploited to fine-tune the cellular permeability and target engagement of the final compounds, a key parameter in early-stage drug discovery [4].

Application
Selection Property
Validation Focus
Glucokinase activator research library
6-amino vector for focused functionalization
Glucokinase activation assay context
Oncology cell-model library synthesis
Positional SAR exploration across tumor cell panels
Cytotoxicity endpoint review across cancer cell panels
Scalable synthesis process development
Patent-documented high-yield method availability
Process scalability and supply chain review
SAR library with defined physicochemical properties
Regioisomer-specific pKa/TPSA profile
Protonation-state and permeability assay interpretation
Quote Request

Request a Quote for 6-Benzofuranamine,2-methyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.